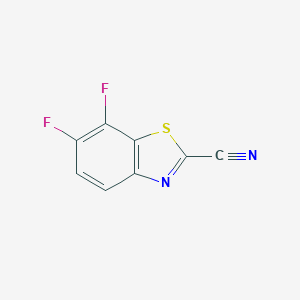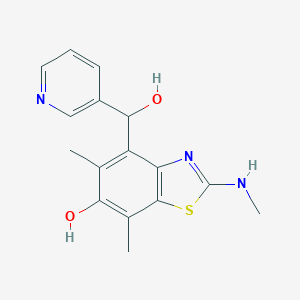![molecular formula C23H21N7O B064083 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one CAS No. 167375-22-6](/img/structure/B64083.png)
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is known to have a wide range of biological activities and has been studied extensively for its potential use in treating various diseases.
Mechanism Of Action
The mechanism of action of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical And Physiological Effects
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth and metastasis, and modulate the immune system.
Advantages And Limitations For Lab Experiments
The advantages of using 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one in lab experiments include its high potency, specificity, and selectivity. However, the limitations of using this compound include its high cost, complex synthesis method, and potential toxicity.
Future Directions
There are several potential future directions for the research and development of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the development of novel derivatives of this compound with improved pharmacological properties is also an area of future research.
In conclusion, 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one is a promising compound with potential therapeutic applications in various diseases. Further research and development are required to fully understand its mechanism of action and optimize its pharmacological properties.
Synthesis Methods
The synthesis of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde with 7-propyl-1,3-dimethylxanthine in the presence of a catalyst. This reaction results in the formation of the intermediate compound, which is then further reacted with a suitable reagent to yield the final product.
Scientific Research Applications
The potential therapeutic applications of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one have been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
properties
CAS RN |
167375-22-6 |
|---|---|
Product Name |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one |
Molecular Formula |
C23H21N7O |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C23H21N7O/c1-2-5-20-19(23(31)25-21-12-13-24-30(20)21)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-4,6-13H,2,5,14H2,1H3,(H,25,31)(H,26,27,28,29) |
InChI Key |
GULSBBPZSJDTLQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=C(C(=O)N=C2N1NC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=CC=NN21)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=O)N=C2N1NC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
synonyms |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,5,9-triaza bicyclo[4.3.0]nona-2,5,7-trien-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



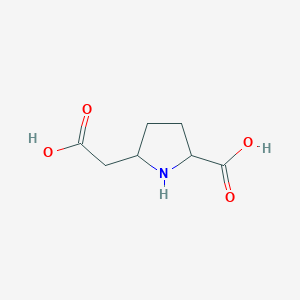
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
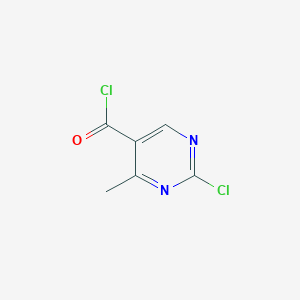
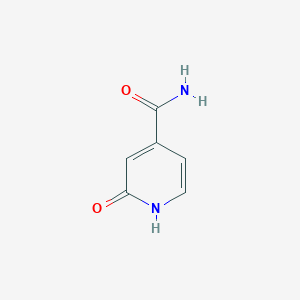
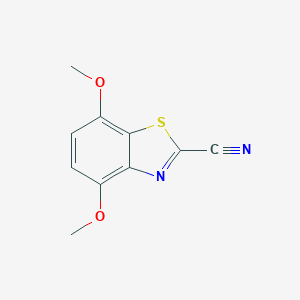
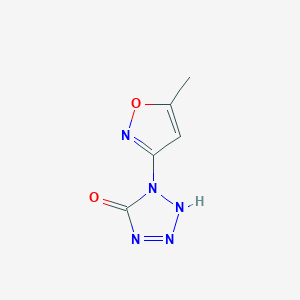
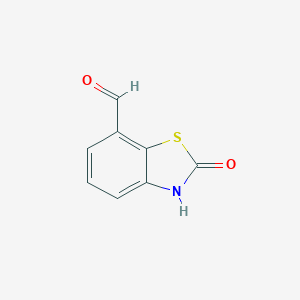

![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
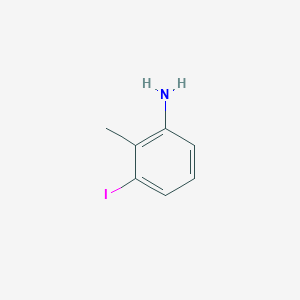
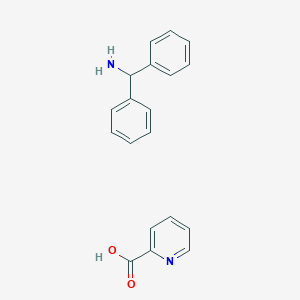
![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
